N-(3,5-dimethylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide
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Overview
Description
N-(3,5-dimethylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylphenyl group, a methylcyclohexylcarbonyl group, and a leucinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide typically involves multiple steps. One common approach is to start with 3,5-dimethylphenylamine, which undergoes acylation with 4-methylcyclohexanecarbonyl chloride to form the intermediate N-(3,5-dimethylphenyl)-4-methylcyclohexanecarboxamide. This intermediate is then coupled with leucine or its derivatives under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(3,5-dimethylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: It may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3,5-dimethylphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide is unique due to its specific combination of functional groups and its potential applications. Compared to similar compounds, it may exhibit different chemical reactivity, biological activity, and industrial utility.
Properties
Molecular Formula |
C22H34N2O2 |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[1-(3,5-dimethylanilino)-4-methyl-1-oxopentan-2-yl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H34N2O2/c1-14(2)10-20(24-21(25)18-8-6-15(3)7-9-18)22(26)23-19-12-16(4)11-17(5)13-19/h11-15,18,20H,6-10H2,1-5H3,(H,23,26)(H,24,25) |
InChI Key |
XKRWOZTYRYOCBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)NC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
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